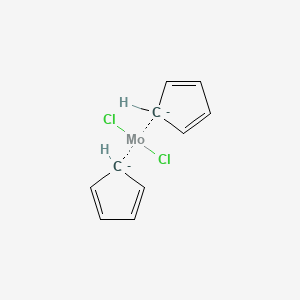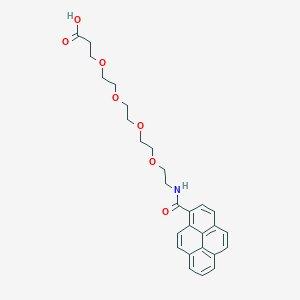
Pyrene-PEG4-COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrene-PEG4-COOH is a compound that combines pyrene, a polycyclic aromatic hydrocarbon, with polyethylene glycol (PEG) and a carboxylic acid group. This compound is known for its unique properties, including strong fluorescence and the ability to interact with various biological molecules. This compound is widely used in scientific research due to its versatility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrene-PEG4-COOH typically involves the conjugation of pyrene to PEG through a stable amide bond. The process begins with the activation of the carboxylic acid group on PEG, followed by the reaction with an amine group on pyrene. This reaction is usually carried out in organic solvents or aqueous solutions under mild conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure consistency and quality. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the reaction and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrene-PEG4-COOH undergoes various chemical reactions, including:
Oxidation: Pyrene can be oxidized to form pyrenequinone derivatives.
Reduction: Reduction of pyrene can lead to the formation of tetrahydropyrene.
Substitution: Pyrene can undergo electrophilic aromatic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid are employed for substitution reactions.
Major Products
The major products formed from these reactions include pyrene derivatives with different functional groups, which can be further modified for specific applications .
Wissenschaftliche Forschungsanwendungen
Pyrene-PEG4-COOH has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in labeling proteins, nucleic acids, and cells for imaging and tracking purposes.
Medicine: Utilized in drug delivery systems and as a diagnostic tool in medical imaging.
Industry: Applied in the development of sensors, nanomaterials, and electronic devices
Wirkmechanismus
The mechanism of action of Pyrene-PEG4-COOH involves its ability to interact with biological molecules through π-π stacking and hydrophobic interactions. The PEG linker enhances water solubility and reduces steric hindrance, allowing the compound to effectively bind to its targets. This interaction can be used to track and visualize biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrene-PEG4-NH2: Similar to Pyrene-PEG4-COOH but with an amine group instead of a carboxylic acid group.
Pyrene-PEG4-OH: Contains a hydroxyl group instead of a carboxylic acid group.
Pyrene-PEG4-Maleimide: Features a maleimide group for specific conjugation to thiol groups
Uniqueness
This compound is unique due to its carboxylic acid group, which allows for versatile conjugation to various biomolecules. This makes it particularly useful in applications requiring stable and specific labeling or modification .
Eigenschaften
Molekularformel |
C28H31NO7 |
|---|---|
Molekulargewicht |
493.5 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-(pyrene-1-carbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H31NO7/c30-25(31)10-12-33-14-16-35-18-19-36-17-15-34-13-11-29-28(32)24-9-7-22-5-4-20-2-1-3-21-6-8-23(24)27(22)26(20)21/h1-9H,10-19H2,(H,29,32)(H,30,31) |
InChI-Schlüssel |
MMHHZRGMHNFOCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)NCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(23R)-2,4,8,23-tetramethyl-11-oxa-6-azahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-1,17-dien-20-ol](/img/structure/B14792285.png)
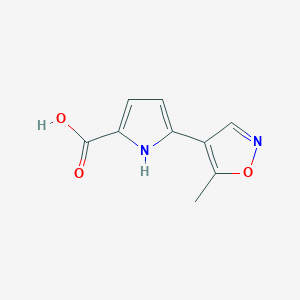
![[4-[2-[[2-(Methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid](/img/structure/B14792306.png)
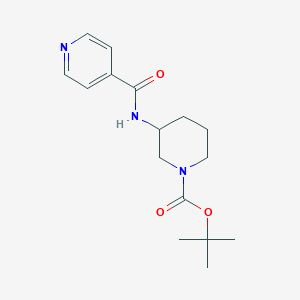

![5-O-benzyl 2-O-ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14792323.png)
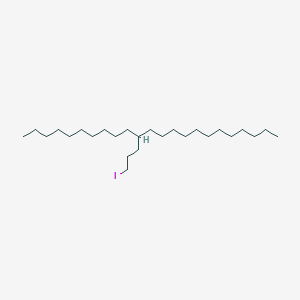
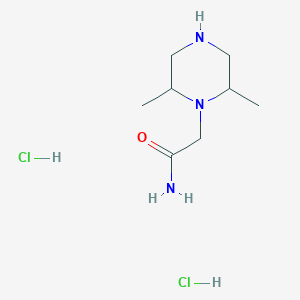
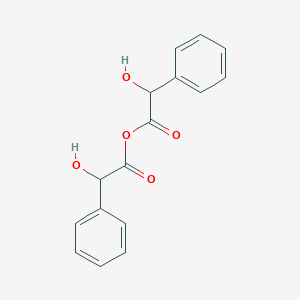
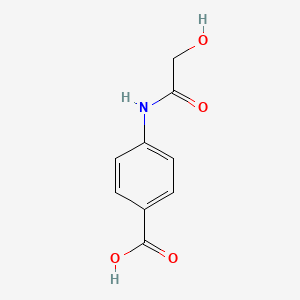
![(3AS,6AS)-2-(Benzyloxycarbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B14792352.png)
